molecular formula C12H14N2O2 B13126046 6-Ethyl-2,3-dihydro-[2,3'-bipyridine]-4,4'(1H,1'H)-dione

6-Ethyl-2,3-dihydro-[2,3'-bipyridine]-4,4'(1H,1'H)-dione

Cat. No.: B13126046
M. Wt: 218.25 g/mol
InChI Key: JKMWUPZGFGWZDP-UHFFFAOYSA-N
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Description

6-Ethyl-2,3-dihydro-[2,3’-bipyridine]-4,4’(1H,1’H)-dione is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique bipyridine structure, which consists of two pyridine rings connected by a dihydro bridge and an ethyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2,3-dihydro-[2,3’-bipyridine]-4,4’(1H,1’H)-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-ethylpyridine with a suitable oxidizing agent can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and catalysts like palladium or nickel .

Industrial Production Methods

Industrial production of 6-Ethyl-2,3-dihydro-[2,3’-bipyridine]-4,4’(1H,1’H)-dione may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2,3-dihydro-[2,3’-bipyridine]-4,4’(1H,1’H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the bipyridine structure.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce dihydropyridine compounds. Substitution reactions can lead to the formation of various substituted bipyridine derivatives .

Scientific Research Applications

6-Ethyl-2,3-dihydro-[2,3’-bipyridine]-4,4’(1H,1’H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethyl-2,3-dihydro-[2,3’-bipyridine]-4,4’(1H,1’H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit catalytic activity. Additionally, its bioactive properties are attributed to its ability to modulate cellular pathways, such as inhibiting enzymes involved in inflammation or promoting apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-2,3-dihydro-[2,3’-bipyridine]-4,4’(1H,1’H)-dione is unique due to its bipyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of catalysis and medicinal chemistry .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-(6-ethyl-4-oxo-2,3-dihydro-1H-pyridin-2-yl)-1H-pyridin-4-one

InChI

InChI=1S/C12H14N2O2/c1-2-8-5-9(15)6-11(14-8)10-7-13-4-3-12(10)16/h3-5,7,11,14H,2,6H2,1H3,(H,13,16)

InChI Key

JKMWUPZGFGWZDP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)CC(N1)C2=CNC=CC2=O

Origin of Product

United States

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